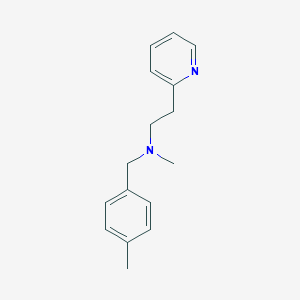
N-(2-fluorophenyl)-2-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-2-(2-methylphenyl)acetamide, also known as FMA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. FMA belongs to the family of N-aryl-2-arylpropionamide derivatives, which are known for their analgesic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(2-methylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In the study by Kim et al. (2017), this compound was shown to inhibit the activation of microglia and astrocytes by suppressing the nuclear factor-κB (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and immune responses.
In the study by Kim et al. (2018), this compound was found to inhibit the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the production of pro-inflammatory cytokines. MAPKs are a family of serine/threonine protein kinases that regulate various cellular processes, including inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. In the study by Kim et al. (2017), this compound was found to reduce the expression of pro-inflammatory cytokines, such as IL-1β and TNF-α, in the spinal cord of mice with neuropathic pain. The researchers also observed a decrease in the levels of reactive oxygen species (ROS), which are known to contribute to the development of neuropathic pain.
In the study by Kim et al. (2018), this compound was shown to attenuate the infiltration of inflammatory cells, such as neutrophils and macrophages, in the lungs of mice with acute lung injury. The researchers also observed a decrease in the levels of oxidative stress markers, such as malondialdehyde (MDA) and myeloperoxidase (MPO), which are indicative of tissue damage.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-2-(2-methylphenyl)acetamide has several advantages for lab experiments, including its high purity and stability, as well as its ease of synthesis. This compound is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses. Therefore, careful dose optimization is necessary for in vivo studies.
Future Directions
There are several future directions for the research on N-(2-fluorophenyl)-2-(2-methylphenyl)acetamide. One direction is to investigate the potential of this compound as a therapeutic agent for other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the anticancer activity of this compound in other types of cancer, such as lung cancer and colon cancer. Additionally, the development of this compound analogs with improved pharmacological properties could lead to the discovery of novel therapeutic agents.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-2-(2-methylphenyl)acetamide involves the reaction of 2-fluoroaniline with 2-methylphenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of this compound as a white solid with a melting point of 110-112°C.
Scientific Research Applications
N-(2-fluorophenyl)-2-(2-methylphenyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including pain management, inflammation, and cancer. In a study conducted by Kim et al. (2017), this compound was found to exhibit potent analgesic effects in a mouse model of neuropathic pain. The researchers demonstrated that this compound inhibited the activation of microglia and astrocytes, which are involved in the development of neuropathic pain.
In another study by Kim et al. (2018), this compound was shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in a mouse model of acute lung injury. The researchers suggested that this compound could be a potential therapeutic agent for the treatment of inflammatory diseases.
Furthermore, this compound has been investigated for its anticancer activity. In a study by Li et al. (2018), this compound was found to induce apoptosis, or programmed cell death, in human breast cancer cells. The researchers proposed that this compound could be a promising lead compound for the development of novel anticancer agents.
properties
Molecular Formula |
C15H14FNO |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H14FNO/c1-11-6-2-3-7-12(11)10-15(18)17-14-9-5-4-8-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
FKTACXDHLMQPRE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2F |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B248850.png)
![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)

![3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248860.png)
![3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248862.png)
![4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248864.png)
![3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248865.png)
![4-(2-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248866.png)
![4-(3-bromophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248867.png)
![4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248870.png)